N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine
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Overview
Description
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine is an organic compound characterized by the presence of two cyclohexylethyl groups attached to a benzene ring through amine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with 1-cyclohexylethyl halides under basic conditions. A common method includes the use of a Friedel-Crafts alkylation reaction, where benzene-1,4-diamine is reacted with 1-cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where the amine hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with cellular proteins, leading to modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-cyclohexylethyl)benzene-1,4-diamine: Similar structure but different substitution pattern.
N,N’-Bis(2-chloroethyl)benzene-1,4-diamine: Contains chloroethyl groups instead of cyclohexylethyl groups.
N,N’-Bis(4-aminophenyl)benzene-1,4-diamine: Contains aminophenyl groups instead of cyclohexylethyl groups.
Uniqueness
N~1~,N~4~-Bis(1-cyclohexylethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
80235-03-6 |
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Molecular Formula |
C22H36N2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-N,4-N-bis(1-cyclohexylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C22H36N2/c1-17(19-9-5-3-6-10-19)23-21-13-15-22(16-14-21)24-18(2)20-11-7-4-8-12-20/h13-20,23-24H,3-12H2,1-2H3 |
InChI Key |
YKINMFKQDBDYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC2=CC=C(C=C2)NC(C)C3CCCCC3 |
Origin of Product |
United States |
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